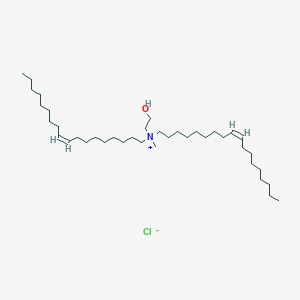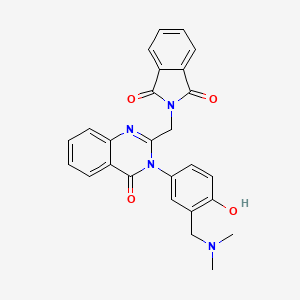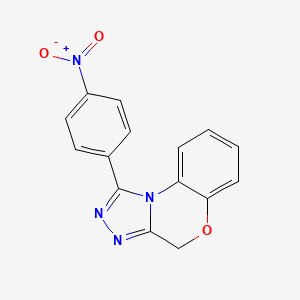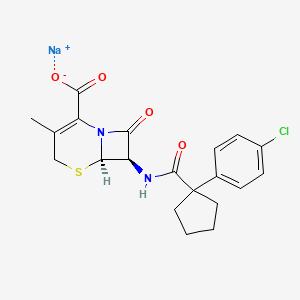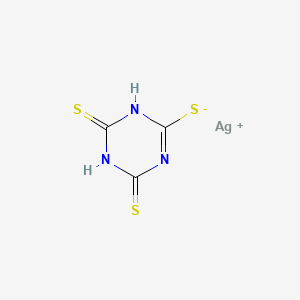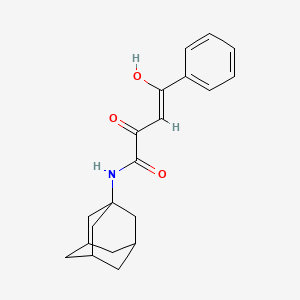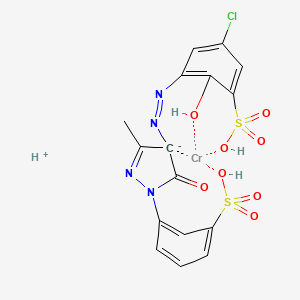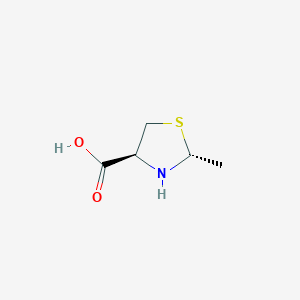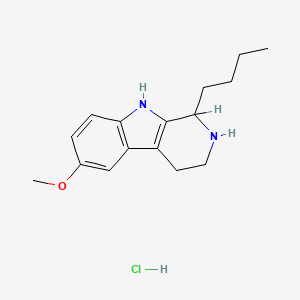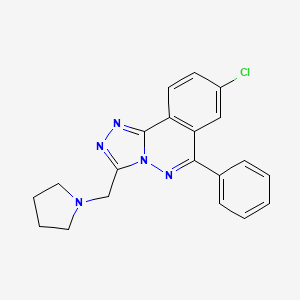
Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonamide group, a benzoyl group, and a morpholine ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the benzenesulfonamide intermediate, followed by the introduction of the benzoyl group and the morpholine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the final product, often through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in other functional groups.
Benzoyl compounds: Compounds with a benzoyl group but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring with various other functional groups.
Uniqueness
Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and industrial applications.
Propriétés
Numéro CAS |
111856-27-0 |
|---|---|
Formule moléculaire |
C19H23ClN2O4S |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
2-benzoyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H22N2O4S.ClH/c22-19(16-6-2-1-3-7-16)17-8-4-5-9-18(17)26(23,24)20-10-11-21-12-14-25-15-13-21;/h1-9,20H,10-15H2;1H |
Clé InChI |
MHQMFVPRLJHVKC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


